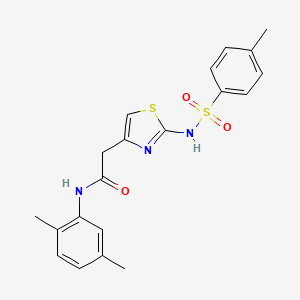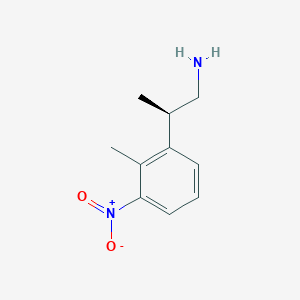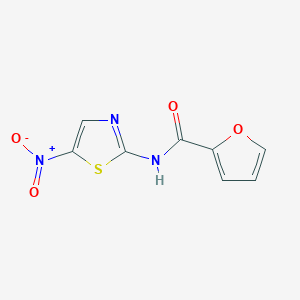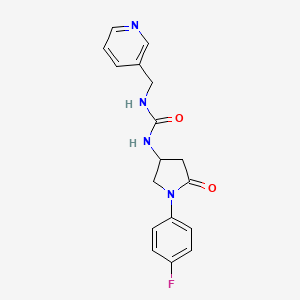![molecular formula C21H16ClF3S2 B2620195 4-Chlorophenyl 2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenyl sulfide CAS No. 337923-77-0](/img/structure/B2620195.png)
4-Chlorophenyl 2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenyl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorophenyl 2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenyl sulfide (hereafter referred to as 4-CPS) is a compound that has recently been studied for its potential applications in the laboratory. 4-CPS is a colorless, non-volatile, and thermally stable compound that has been found to have a wide range of applications in the scientific research field.
科学的研究の応用
4-CPS has been found to have a wide range of applications in the scientific research field. It has been used in the synthesis of various compounds, such as 4-chlorophenyl 2-{[3-(trifluoromethyl)benzyl]sulfanyl}methylphenylsulfonyl chloride, which is used in the synthesis of pharmaceuticals. 4-CPS has also been used as a reagent in the synthesis of other compounds, such as 4-chloro-2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenylsulfonyl chloride, which is used in the synthesis of pesticides. Additionally, 4-CPS has been used in the synthesis of 4-chlorophenyl 2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenyl sulfoxide, which is used in the synthesis of herbicides.
作用機序
The mechanism of action of 4-CPS is not yet fully understood. However, it is believed that 4-CPS acts as a catalyst in the synthesis of other compounds, as it can bind to the substrates and facilitate the reaction. It is also believed that 4-CPS can act as a Lewis acid, which can promote the formation of a covalent bond between two atoms. Additionally, 4-CPS can act as a nucleophile, which can help in the formation of a new bond between atoms.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CPS are not yet fully understood. However, it is believed that 4-CPS can act as an antioxidant and can protect cells from oxidative damage. Additionally, 4-CPS has been found to have anti-inflammatory properties, which can help reduce inflammation in the body. Furthermore, 4-CPS has been found to have anti-cancer properties, as it can inhibit the growth of cancer cells.
実験室実験の利点と制限
The advantages of using 4-CPS in laboratory experiments include its low cost, high reactivity, and thermal stability. Additionally, 4-CPS is non-volatile, making it ideal for use in a variety of laboratory experiments. However, there are some limitations to using 4-CPS in laboratory experiments. For example, it is not soluble in water and can cause the reaction to be slow. Additionally, 4-CPS can be toxic if inhaled or ingested, and should be handled with care in the laboratory.
将来の方向性
There are many potential future directions for 4-CPS research. For example, further research could be conducted to better understand the biochemical and physiological effects of 4-CPS. Additionally, research could be conducted to identify new applications for 4-CPS in the laboratory. Furthermore, research could be conducted to identify new synthesis methods for 4-CPS, as well as to optimize existing synthesis methods. Finally, research could be conducted to identify new compounds that can be synthesized using 4-CPS.
合成法
The synthesis of 4-CPS is a multi-step process. The first step involves the reaction of 4-chlorophenyl sulfide and 3-(trifluoromethyl)benzyl chloride in the presence of triethylamine. This reaction yields 4-chlorophenyl 2-{[3-(trifluoromethyl)benzyl]sulfanyl}methyl chloride, which is then reacted with potassium carbonate to form 4-CPS. The reaction is carried out in an inert atmosphere and is usually completed within two hours.
特性
IUPAC Name |
1-chloro-4-[2-[[3-(trifluoromethyl)phenyl]methylsulfanylmethyl]phenyl]sulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3S2/c22-18-8-10-19(11-9-18)27-20-7-2-1-5-16(20)14-26-13-15-4-3-6-17(12-15)21(23,24)25/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFXNOMBHDMGQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC2=CC(=CC=C2)C(F)(F)F)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl 2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenyl sulfide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[[4-(4-fluorophenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2620113.png)
![N-[4-Ethoxy-2-(4-fluorophenyl)quinolin-6-YL]-4-methoxybenzamide](/img/structure/B2620116.png)
![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2620117.png)


![Methyl 2-[5-(aminomethyl)oxolan-3-yl]acetate;hydrochloride](/img/structure/B2620121.png)
methanone hydrochloride](/img/no-structure.png)
![5-((4-Benzylpiperidin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2620127.png)



![2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2620132.png)
![N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2620134.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2620135.png)